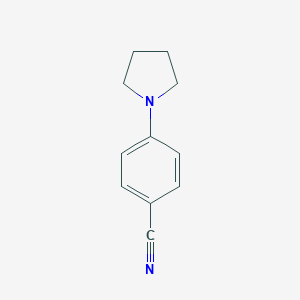

4-(Pyrrolidin-1-YL)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMSYUCZLWETII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406904 | |

| Record name | 4-(1-pyrrolidinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10282-30-1 | |

| Record name | 4-(1-pyrrolidinyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Pyrrolidinyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyrrolidin-1-YL)benzonitrile: Chemical Structure, Analysis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, analytical properties, and biological significance of 4-(Pyrrolidin-1-YL)benzonitrile. The content is structured to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is an aromatic organic compound featuring a benzonitrile moiety substituted with a pyrrolidine ring at the para position. Its chemical properties make it a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals.[1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂ | [1] |

| Molecular Weight | 172.23 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 81 - 85 °C | |

| SMILES | N#CC1=CC=C(C=C1)N2CCCC2 | [1] |

| InChI Key | ZNMSYUCZLWETII-UHFFFAOYSA-N | [1] |

Synthesis Protocol

A common and effective method for the synthesis of this compound is the nucleophilic aromatic substitution of 4-fluorobenzonitrile with pyrrolidine. The electron-withdrawing nature of the nitrile group activates the para position of the benzene ring, facilitating the displacement of the fluorine atom by the secondary amine.

Reaction Scheme:

4-Fluorobenzonitrile + Pyrrolidine → this compound + HF

Experimental Protocol:

-

Reagents and Materials:

-

4-Fluorobenzonitrile

-

Pyrrolidine (2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.5 equivalents)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

To a round-bottom flask, add 4-fluorobenzonitrile (1 equivalent), potassium carbonate (2.5 equivalents), and dimethyl sulfoxide (DMSO) to create a stirrable suspension.

-

Add pyrrolidine (2 equivalents) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Analytical Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its structural components and data from similar compounds.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | d (J ≈ 8.8 Hz) | 2H | Aromatic (ortho to CN) |

| ~ 6.5 - 6.7 | d (J ≈ 8.8 Hz) | 2H | Aromatic (ortho to N) |

| ~ 3.3 - 3.5 | t (J ≈ 6.4 Hz) | 4H | N-CH₂ (pyrrolidine) |

| ~ 1.9 - 2.1 | p (J ≈ 6.4 Hz) | 4H | CH₂ (pyrrolidine) |

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 152 | Aromatic C (para to CN) |

| ~ 133 - 135 | Aromatic C (ortho to CN) |

| ~ 120 - 122 | Nitrile (C≡N) |

| ~ 111 - 113 | Aromatic C (ortho to N) |

| ~ 98 - 100 | Aromatic C (ipso to CN) |

| ~ 47 - 49 | N-CH₂ (pyrrolidine) |

| ~ 25 - 27 | CH₂ (pyrrolidine) |

Table 4: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 2220 - 2230 | Strong | C≡N stretch (nitrile) |

| ~ 1600 - 1450 | Medium | Aromatic C=C stretch |

| ~ 1350 - 1250 | Strong | Aromatic C-N stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Interpretation |

| 172 | Molecular ion [M]⁺ |

| 144 | [M - C₂H₄]⁺ (loss of ethylene from pyrrolidine ring) |

| 116 | [M - C₄H₈]⁺ (loss of the pyrrolidine ring) |

| 102 | [C₇H₄N]⁺ (benzonitrile fragment) |

Experimental and Analytical Workflow

The general workflow for the synthesis and analysis of this compound is outlined below.

Figure 2: General workflow for the synthesis and analysis.

Biological Relevance and Signaling Pathways

Derivatives of this compound have been investigated for their potential as therapeutic agents, notably as selective androgen receptor modulators (SARMs) and inhibitors of lysine-specific demethylase 1 (LSD1).

Androgen Receptor (AR) Signaling

The androgen receptor is a nuclear receptor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and regulates gene expression. Dysregulation of AR signaling is a key driver in prostate cancer. SARMs are compounds that selectively modulate AR activity in different tissues, offering the potential for therapeutic benefits with fewer side effects than traditional androgen therapies.

Figure 3: Simplified Androgen Receptor signaling pathway.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation. It can act as both a transcriptional repressor and a coactivator. As a repressor, it demethylates histone H3 at lysine 4 (H3K4me1/2). In conjunction with the androgen receptor, it can act as a coactivator by demethylating H3K9me1/2. Inhibition of LSD1 is a promising strategy in certain cancers, including acute myeloid leukemia.

Figure 4: Dual role of LSD1 in transcriptional regulation.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its utility as a scaffold in the development of novel therapeutics. Its synthesis is straightforward, and its structure provides a foundation for creating potent and selective modulators of key biological targets such as the androgen receptor and lysine-specific demethylase 1. This guide provides a foundational understanding of its chemical properties, synthesis, and analytical characterization to aid researchers in their drug discovery and development endeavors. Further experimental validation of the predicted analytical data is encouraged to build a more complete profile of this compound.

References

The Versatile Scaffold: A Deep Dive into the Mechanisms of Action of 4-(Pyrrolidin-1-YL)benzonitrile Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(pyrrolidin-1-yl)benzonitrile core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a diverse array of potent and selective therapeutic agents. Its inherent structural features, including a basic pyrrolidine nitrogen and a polar nitrile group, have been artfully exploited by drug designers to target a range of distinct biological entities. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action exhibited by four prominent classes of drugs derived from this versatile chemical backbone: Selective Androgen Receptor Modulators (SARMs), Lysine-Specific Demethylase 1 (LSD1) inhibitors, Histamine H3 Receptor Antagonists, and Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors.

Selective Androgen Receptor Modulators (SARMs)

Derivatives of this compound have emerged as a promising class of non-steroidal SARMs. These compounds are designed to selectively target the androgen receptor (AR), a ligand-activated nuclear transcription factor, to elicit anabolic effects in muscle and bone while minimizing androgenic side effects in tissues like the prostate.

Mechanism of Action

Upon binding to the ligand-binding domain (LBD) of the AR in the cytoplasm, these SARMs induce a conformational change in the receptor. This conformational change facilitates the dissociation from heat shock proteins (HSPs), dimerization of the receptor, and subsequent translocation into the nucleus. Inside the nucleus, the SARM-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits co-regulatory proteins (coactivators or corepressors) to modulate the transcription of genes responsible for anabolic processes, such as muscle protein synthesis. The tissue selectivity of these SARMs is attributed to their unique interactions with the AR, leading to the recruitment of tissue-specific co-regulators.

Quantitative Data

| Compound | Target | Assay | Value | Reference |

| (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine derivative 1c | Androgen Receptor | In vivo (castrated rat model) | Significant increase in levator ani muscle weight without increasing prostate weight | [1] |

Experimental Protocol: Androgen Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for the androgen receptor.

Materials:

-

Human recombinant androgen receptor (full-length or LBD).

-

Radioligand: [³H]-Mibolerone or other suitable high-affinity androgen.

-

Test compounds (this compound derivatives).

-

Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Filter plates (e.g., 96-well glass fiber filters).

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds and a non-labeled androgen (for determining non-specific binding) in the assay buffer.

-

In a 96-well plate, add a fixed concentration of the human recombinant androgen receptor.

-

Add the serially diluted test compounds or the non-labeled androgen to the respective wells.

-

Add a fixed concentration of the radioligand ([³H]-Mibolerone) to all wells.

-

Incubate the plate at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.

-

Following incubation, rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters, and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (wells with excess non-labeled androgen) from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation and is a key therapeutic target in acute myeloid leukemia (AML).

Mechanism of Action

LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression. In many subtypes of AML, LSD1 is overexpressed and contributes to a block in myeloid differentiation. The 4-(pyrrolidin-3-yl)benzonitrile derivatives act as reversible inhibitors of LSD1. By binding to the active site of the enzyme, these compounds prevent the demethylation of H3K4. The resulting increase in H3K4 methylation at the promoter regions of key myeloid differentiation genes, such as CD11b and CD86, leads to their transcriptional activation. This release of the differentiation block induces AML cells to mature into more differentiated myeloid cells, thereby inhibiting leukemic proliferation.[2][3]

Quantitative Data

| Compound | Target | Assay | Value | Reference |

| 21g | LSD1 | Biochemical IC50 | 57 nM | [4][5][6] |

| 21g | LSD1 | Kd | 22 nM | [4][5][6] |

| 21g | Cellular Activity | CD86 expression in THP-1 cells | Dose-dependent increase | [4][5][6] |

Experimental Protocol: LSD1 Demethylase Activity/Inhibition Assay (Fluorometric)

This protocol is based on the principle that the demethylation of a di-methylated H3K4 substrate by LSD1 produces hydrogen peroxide, which can be detected fluorometrically.[7]

Materials:

-

Purified recombinant human LSD1 enzyme.

-

Di-methylated histone H3K4 peptide substrate.

-

Test compounds (4-(pyrrolidin-3-yl)benzonitrile derivatives).

-

LSD1 assay buffer.

-

Fluorescence development solution (containing a fluorogenic substrate like 10-acetyl-3,7-dihydroxyphenoxazine).

-

Control inhibitor (e.g., Tranylcypromine).

-

Black 96-well microplate.

-

Fluorescence microplate reader (Ex/Em = ~530/590 nm).

Procedure:

-

Prepare serial dilutions of the test compounds and the control inhibitor in the LSD1 assay buffer.

-

In the wells of the black 96-well microplate, add the LSD1 assay buffer.

-

Add the serially diluted test compounds, control inhibitor, or vehicle control to the respective wells.

-

Add the purified LSD1 enzyme to all wells except for the "no enzyme" control wells.

-

Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

-

Initiate the demethylase reaction by adding the di-methylated H3K4 substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes).

-

Stop the reaction and initiate fluorescence development by adding the fluorescence development solution to each well.

-

Incubate at room temperature for a short period (e.g., 5-10 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Histamine H3 Receptor Antagonists

A notable derivative, 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile (ABT-239), is a potent and selective antagonist of the histamine H3 receptor. These antagonists are being investigated for their potential in treating cognitive disorders such as ADHD and Alzheimer's disease.

Mechanism of Action

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.[8][9] In many cognitive disorders, the levels of these neurotransmitters are dysregulated.

ABT-239 and similar compounds act as antagonists or inverse agonists at the H3 receptor. By blocking the inhibitory effect of the H3 autoreceptor, these drugs enhance the release of histamine from histaminergic neurons. Furthermore, by antagonizing H3 heteroreceptors, they increase the release of pro-cognitive neurotransmitters in key brain regions like the cortex and hippocampus. This dual action of enhancing the release of multiple neurotransmitters is believed to be the primary mechanism underlying the cognition-enhancing effects of H3 receptor antagonists.[10][11]

Quantitative Data

| Compound | Target | Assay | Value (pKi) | Reference |

| ABT-239 | Human H3 Receptor | Radioligand Binding | 9.4 - 9.5 | [11][12][13][14][15] |

| ABT-239 | Rat H3 Receptor | Radioligand Binding | 8.9 | [11][12][13][14][15] |

| A-631972 (S-enantiomer of ABT-239) | Human H3 Receptor | Radioligand Binding | 9.2 | [16] |

| A-631972 (S-enantiomer of ABT-239) | Rat H3 Receptor | Radioligand Binding | 8.6 | [16] |

Experimental Protocol: Social Recognition Memory Model in Rats

This behavioral model assesses the ability of a rat to remember a previously encountered juvenile rat, a form of short-term memory that is sensitive to cognitive enhancers.[17]

Animals:

-

Adult male rats (subject).

-

Juvenile male rats (stimulus).

Procedure:

-

Habituation: Acclimate the adult rats to the testing arena for a specified period on the days preceding the test.

-

Drug Administration: Administer the test compound (e.g., ABT-239) or vehicle to the adult rats at a specific time before the first trial (e.g., 60 minutes prior).

-

First Trial (T1): Place an adult rat in the testing arena. After a short habituation period, introduce a juvenile rat into the arena. Record the time the adult rat spends actively investigating the juvenile (e.g., sniffing, grooming) during a set period (e.g., 5 minutes).

-

Inter-trial Interval: Return both rats to their home cages for a specific inter-trial interval (e.g., 120 minutes).

-

Second Trial (T2): Place the same adult rat back into the testing arena. Re-introduce the same juvenile rat from T1. Again, record the time the adult rat spends investigating the juvenile during a set period.

-

A separate group of control animals is exposed to a novel juvenile rat during T2 to ensure that any decrease in investigation time is due to memory and not general fatigue or lack of interest.

-

Data Analysis: A significant decrease in the investigation time during T2 compared to T1 for the same juvenile indicates that the adult rat remembers the juvenile. An increase in the T2 investigation time in the drug-treated group compared to the vehicle-treated group (for the same juvenile) suggests a cognition-enhancing effect of the compound.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

Derivatives of this compound, such as (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone (PF-00734200), have been developed as potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-IV), an enzyme central to glucose homeostasis. These inhibitors are used in the treatment of type 2 diabetes.

Mechanism of Action

DPP-IV is a serine protease that is widely expressed throughout the body, including on the surface of endothelial cells and in a soluble form in the plasma. A key function of DPP-IV is the inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in regulating blood glucose levels. They stimulate glucose-dependent insulin secretion from pancreatic β-cells, suppress glucagon secretion from pancreatic α-cells, slow gastric emptying, and promote satiety.[18][19]

DPP-IV inhibitors, like the this compound derivatives, bind to the active site of the DPP-IV enzyme and prevent the degradation of GLP-1 and GIP. This leads to an increase in the circulating levels of active incretins, thereby enhancing their glucose-lowering effects in a glucose-dependent manner. This mechanism of action carries a low risk of hypoglycemia.[20][21]

References

- 1. Frontiers | LSD1 inhibition modulates transcription factor networks in myeloid malignancies [frontiersin.org]

- 2. frontiersin.org [frontiersin.org]

- 3. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beactica.com [beactica.com]

- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 7. epigentek.com [epigentek.com]

- 8. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 9. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 10. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and selective histamine H3 receptor antagonist with drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. | BioWorld [bioworld.com]

- 17. 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 21. academic.oup.com [academic.oup.com]

Unveiling the Therapeutic Potential of 4-(Pyrrolidin-1-YL)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-YL)benzonitrile and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the research conducted on these compounds, with a focus on their therapeutic potential as Selective Androgen Receptor Modulators (SARMs), enzyme inhibitors, and agents targeting cancer, inflammation, and neurological disorders. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for the scientific community.

Biological Activities and Quantitative Data

The biological activities of this compound and its derivatives are diverse, with significant findings in several key therapeutic areas. The following tables summarize the quantitative data from various studies, highlighting the potency and efficacy of these compounds.

Enzyme Inhibition

Derivatives of this compound have been extensively studied as inhibitors of various enzymes, most notably Lysine-Specific Demethylase 1 (LSD1), which is a key target in cancer therapy.

Table 1: LSD1 Inhibition Data for 4-(pyrrolidin-3-yl)benzonitrile Derivatives [1][2]

| Compound | Biochemical IC50 (nM) | Dissociation Constant (Kd) (nM) | Cell Line | Cellular Activity |

| 21g | 57 | 22 | THP-1 (Acute Myeloid Leukemia) | Increase in CD86 expression |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant, a measure of binding affinity.

A related benzofuran derivative has also shown potent inhibition of the Histamine H3 receptor, a target for cognitive disorders.

Table 2: Histamine H3 Receptor Antagonist Activity [3][4][5][6]

| Compound | Ki (nM) at human H3 receptor | Ki (nM) at rat H3 receptor |

| ABT-239 | 0.4 (pKi 9.4) | 1.2 (pKi 8.9) |

Ki: Inhibition constant, a measure of inhibitor potency. pKi: -log(Ki).

Selective Androgen Receptor Modulator (SARM) Activity

This compound derivatives have been optimized as SARMs, demonstrating tissue-selective anabolic effects.[7]

Table 3: In Vivo SARM Activity of a this compound Derivative (Compound 1c) [7]

| Tissue | Effect |

| Levator Ani Muscle | Significant increase in weight |

| Prostate | No significant increase in weight |

This tissue selectivity is a key characteristic of SARMs, offering the potential for anabolic benefits with reduced androgenic side effects.

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been investigated across various cancer cell lines.

Table 4: Anticancer Activity of Pyrrolidine Derivatives

| Compound Class | Cancer Cell Line(s) | Effect |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate), IGR39 (Melanoma) | EC50 in the range of 2.5-20.2 µM |

EC50: Half-maximal effective concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols used in the biological evaluation of this compound and its derivatives.

Enzyme Inhibition Assays

This assay is used to determine the inhibitory activity of compounds against the LSD1 enzyme.

-

Reagents: Recombinant human LSD1 enzyme, H3K4me2 peptide substrate, horseradish peroxidase (HRP)-conjugated secondary antibody, and a chemiluminescent or fluorometric substrate.

-

Procedure:

-

The LSD1 enzyme is incubated with the test compound at various concentrations in a 96-well plate.

-

The H3K4me2 peptide substrate is added to initiate the demethylation reaction.

-

The reaction is stopped, and the plate is washed.

-

An antibody specific to the demethylated product is added, followed by an HRP-conjugated secondary antibody.

-

A chemiluminescent or fluorometric substrate is added, and the signal is measured using a plate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Cell-Based Assays

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

This assay evaluates the neuroprotective effects of compounds against glutamate-induced neuronal cell death.

-

Neuronal Cell Culture: Primary neurons or a neuronal cell line (e.g., HT22) are cultured in a suitable medium.

-

Compound Pre-treatment: The cells are pre-treated with the test compound for a specific duration.

-

Glutamate Insult: The cells are then exposed to a neurotoxic concentration of glutamate.

-

Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay, LDH release assay (measuring lactate dehydrogenase released from damaged cells), or by fluorescent microscopy using live/dead cell staining.

In Vivo Assays

This is a standard in vivo model for evaluating acute inflammation.

-

Animal Model: Typically, rats or mice are used.

-

Compound Administration: The test compound is administered orally or intraperitoneally.

-

Induction of Inflammation: A subcutaneous injection of carrageenan is given into the plantar surface of the hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Evaluation of Anti-inflammatory Effect: The percentage of inhibition of edema by the test compound is calculated by comparing the paw volume of the treated group with that of the control group.

The Hershberger assay is an in vivo screening method for androgenic and anti-androgenic activity.

-

Animal Model: Immature, castrated male rats are used.

-

Compound Administration: The test compound is administered daily for a set period (e.g., 10 days).

-

Tissue Collection: At the end of the treatment period, androgen-dependent tissues such as the ventral prostate, seminal vesicles, and levator ani muscle are dissected and weighed.

-

Evaluation of SARM Activity: An increase in the weight of anabolic tissues (levator ani muscle) without a significant increase in the weight of androgenic tissues (ventral prostate, seminal vesicles) indicates a selective androgenic effect.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound derivatives is crucial for rational drug design and development.

LSD1 Inhibition and Epigenetic Regulation

4-(Pyrrolidin-3-yl)benzonitrile derivatives act as reversible inhibitors of LSD1. LSD1 is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting LSD1, these compounds prevent the demethylation of H3K4, leading to the maintenance of this active chromatin mark and subsequent changes in gene expression that can induce differentiation or apoptosis in cancer cells.

References

- 1. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 3. 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile and related 2-aminoethylbenzofuran H3 receptor antagonists potently enhance cognition and attention [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and selective histamine H3 receptor antagonist with drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Pyrrolidin-1-YL)benzonitrile CAS number and identification

This technical guide provides a comprehensive overview of 4-(Pyrrolidin-1-yl)benzonitrile, a versatile chemical compound with applications in pharmaceutical research and materials science. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its identification, properties, synthesis, and characterization.

Compound Identification

This compound, also known as 1-(4-Cyanophenyl)pyrrolidine, is a substituted benzonitrile featuring a pyrrolidine ring.[1] Its core structure is a valuable scaffold in medicinal chemistry.

| Identifier | Value |

| CAS Number | 10282-30-1 |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 1-(4-Cyanophenyl)pyrrolidine[1] |

| PubChem ID | 4961271[1] |

| MDL Number | MFCD07368512[1] |

| InChI Key | ZNMSYUCZLWETII-UHFFFAOYSA-N |

| SMILES | N#CC1=CC=C(C=C1)N2CCCC2 |

Physicochemical and Safety Data

The compound typically presents as a white to light yellow crystalline powder.[1] Key physical properties and safety information are summarized below.

| Property | Value |

| Melting Point | 81 - 85 °C[1] |

| Boiling Point | 117 °C (Predicted)[2] |

| Density | 1.12±0.1 g/cm³ (Predicted)[2] |

| Solubility | Soluble in Methanol[2] |

| Appearance | White to light yellow crystalline powder[1] |

| Storage | Store at room temperature[2] |

Safety Information:

| GHS Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H301: Toxic if swallowed[3][4] H311: Toxic in contact with skin[3][4] H315: Causes skin irritation[3][4] H319: Causes serious eye irritation[3][4] H331: Toxic if inhaled[3][4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic aromatic substitution of a halogenated benzonitrile with pyrrolidine. The following is a representative protocol:

Materials:

-

4-Chlorobenzonitrile

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Palladium-based catalyst (e.g., Pd-PFMN)

-

Ether

-

Deionized oxygen-free water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a suitable reaction vessel, add 4-chlorobenzonitrile (1 mmol), pyrrolidine (3 mmol), potassium carbonate (2 mmol), and the palladium catalyst (e.g., 0.06 g, 1.2 mol%).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion, cool the mixture to room temperature.

-

Remove the catalyst via magnetic separation or filtration.

-

Wash the catalyst with ether (2 x 10 mL) and deionized oxygen-free water (2 x 10 mL).

-

Extract the aqueous phase with ether (2 x 10 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography using a hexane/ethyl acetate eluent system to yield pure this compound.

Compound Characterization

The identity and purity of synthesized this compound can be confirmed using a variety of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring and the aliphatic protons of the pyrrolidine ring. The integration of these signals should be consistent with the number of protons in each environment. |

| ¹³C NMR | Resonances for the carbon atoms of the benzonitrile and pyrrolidine moieties. The nitrile carbon will have a characteristic chemical shift. |

| IR Spectroscopy | A strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the compound's molecular weight (172.23 g/mol ). Fragmentation patterns can provide further structural information. |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure is found in various compounds being investigated for therapeutic applications, including those targeting neurological and psychiatric disorders.[1] The pyrrolidine moiety can enhance properties such as solubility and bioavailability, making it a desirable feature in drug design.[1] Additionally, this compound is utilized in the development of agrochemicals and specialty chemicals.[1]

References

Spectroscopic Profile of 4-(Pyrrolidin-1-yl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(Pyrrolidin-1-yl)benzonitrile, a molecule of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol [1] |

| CAS Number | 1445-77-8 |

| Chemical Structure |  |

Spectral Data Summary

While extensive experimental spectra for this compound are not widely available in public repositories, the following tables summarize the expected and reported spectral data based on analysis of similar compounds and general spectroscopic principles.[2][3][4]

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted for CDCl₃ at 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 | d | 2H | Ar-H (ortho to CN) |

| ~6.55 | d | 2H | Ar-H (ortho to N) |

| ~3.35 | t | 4H | N-CH₂ (pyrrolidine) |

| ~2.00 | m | 4H | CH₂ (pyrrolidine) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Predicted for CDCl₃ at 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | Ar-C (para to CN) |

| ~133.5 | Ar-H (ortho to CN) |

| ~120.0 | CN |

| ~111.5 | Ar-H (ortho to N) |

| ~100.0 | Ar-C (ipso to N) |

| ~47.5 | N-CH₂ (pyrrolidine) |

| ~25.5 | CH₂ (pyrrolidine) |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2220 | Strong, Sharp | C≡N Stretch[2][5] |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1520 | Strong | Aromatic C=C Stretch |

| ~1350-1250 | Strong | Aromatic C-N Stretch |

| ~1200-1000 | Medium | Aliphatic C-N Stretch |

MS (Mass Spectrometry) Data

Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 172 | High | [M]⁺ (Molecular Ion) |

| 143 | Medium | [M - C₂H₅]⁺ |

| 116 | High | [M - C₄H₈N]⁺ |

| 70 | High | [C₄H₈N]⁺ (Pyrrolidinyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Number of Scans: 16

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Number of Scans: 1024

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A standard FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Place a small amount of solid this compound powder directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile solvent such as methanol or dichloromethane.

-

Introduce the sample into the instrument via a direct insertion probe or through a gas chromatograph (GC) inlet if coupled.

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-400

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 4-(Pyrrolidin-1-YL)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for 4-(Pyrrolidin-1-YL)benzonitrile (CAS No: 10282-30-1), a versatile compound used in pharmaceutical development, material science, and biochemical research.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound, also known as 1-(4-Cyanophenyl)pyrrolidine, is a solid, white to light yellow crystalline powder.[1] It serves as a key intermediate in the synthesis of various biologically active molecules.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂ | [1][2] |

| Molecular Weight | 172.23 g/mol | [1][2] |

| CAS Number | 10282-30-1 | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 81 - 85 °C | [1] |

| Purity | ≥ 96% (GC) | [1] |

| SMILES String | N#CC1=CC=C(C=C1)N2CCCC2 | [2] |

| InChI Key | ZNMSYUCZLWETII-UHFFFAOYSA-N | [2] |

Hazard Identification and Classification

The primary hazard associated with this compound is acute oral toxicity.[2] It is classified as Acute Toxicity, Category 4 (Oral).[2]

| GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity 4, Oral |

| Warning | H302: Harmful if swallowed [2] |

Safe Handling and Storage

Proper handling and storage are essential to minimize risk.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves (e.g., nitrile rubber), and eye/face protection (safety glasses with side-shields or goggles).[3]

-

Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and washed before reuse.[3]

-

Dust and Aerosol Formation: Avoid creating dust or aerosols.

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is room temperature.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4][5]

First Aid Measures

In case of exposure, follow these first aid protocols and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.[4] |

| Skin Contact | Wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3] Remove contaminated clothing immediately.[3] |

| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] Immediately call a POISON CENTER or doctor. |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[3] If you feel unwell, call a POISON CENTER or doctor.[3] |

Accidental Release and Disposal

Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection if dust is generated. Avoid breathing dust.

-

Containment: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5][6]

-

Environmental Precautions: Prevent the product from entering drains.

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Experimental Protocols: Acute Toxicity Assessment

While specific experimental data for this compound is not publicly detailed, the "Acute Tox. 4" classification is typically determined through standardized tests. The general methodology for an acute oral toxicity study, often following OECD Guideline 423, is described below.

Experimental Workflow: Acute Oral Toxicity (OECD 423)

-

Animal Selection: Healthy, young adult laboratory animals (commonly rats or mice) of a single sex are used.

-

Dosage: A starting dose (e.g., 300 mg/kg body weight) of the test substance is administered to a small group of animals. The substance is typically dissolved or suspended in an appropriate vehicle.

-

Administration: The dose is administered by gavage.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded at regular intervals.

-

Step-wise Procedure: Depending on the outcome (survival or mortality), the dose is increased or decreased for the next group of animals to refine the toxicity estimate and classify the substance.

-

Pathology: At the end of the observation period, a gross necropsy is performed on all animals.

Caption: General Laboratory Workflow for Handling Hazardous Chemicals.

References

A Technical Guide to 4-(Pyrrolidin-1-YL)benzonitrile for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial availability, synthesis, and potential research applications of 4-(Pyrrolidin-1-YL)benzonitrile. The document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and evaluation in a key biological context, and a visualization of a relevant signaling pathway.

Commercial Availability and Physicochemical Properties

This compound is readily available for research purposes from various chemical suppliers. It is typically supplied as a white to light yellow crystalline powder with a purity of 96% or higher.[1] Key identifying and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10282-30-1 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂ | [1] |

| Molecular Weight | 172.23 g/mol | [1] |

| Purity | ≥ 96% (GC) | [1] |

| Melting Point | 81 - 85 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| SMILES String | N#CC1=CC=C(C=C1)N2CCCC2 | |

| InChI Key | ZNMSYUCZLWETII-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic methodologies. The two most common and effective routes are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This method involves the reaction of an activated aryl halide, such as 4-fluorobenzonitrile, with pyrrolidine. The electron-withdrawing nitrile group activates the aromatic ring for nucleophilic attack by the amine.

Materials:

-

4-fluorobenzonitrile

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Dimethyl sulfoxide (DMSO) or other polar aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 4-fluorobenzonitrile (1.0 eq) in DMSO, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a versatile method for forming carbon-nitrogen bonds.[3] This approach is particularly useful when employing less reactive aryl halides like 4-chlorobenzonitrile or 4-bromobenzonitrile.

Materials:

-

4-bromobenzonitrile or 4-chlorobenzonitrile

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂) or other palladium catalyst

-

X-Phos or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or other suitable base

-

Toluene or other suitable anhydrous, deoxygenated solvent

-

Standard Schlenk line or glovebox techniques

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a glovebox or under an inert atmosphere (e.g., argon), combine 4-bromobenzonitrile (1.0 eq), palladium(II) acetate (0.02 eq), X-Phos (0.04 eq), and sodium tert-butoxide (1.4 eq) in a Schlenk flask.

-

Add anhydrous, deoxygenated toluene to the flask, followed by the addition of pyrrolidine (1.2 eq).

-

Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours, with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the desired product.

Research Applications and Experimental Protocols

While this compound itself is a valuable building block in medicinal chemistry and material science, its close analog, 4-(pyrrolidin-3-yl)benzonitrile, has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1).[4] LSD1 is a key epigenetic regulator and a promising target in cancer therapy.[4] The following protocols, adapted from studies on LSD1 inhibitors, can be applied to evaluate the potential of this compound in this context.

LSD1 Signaling Pathway

LSD1, in complex with CoREST, demethylates histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression of target genes. Inhibition of LSD1 can reactivate tumor suppressor genes and induce differentiation in cancer cells.

Caption: Proposed mechanism of LSD1 inhibition.

Experimental Workflow for Evaluating LSD1 Inhibition

A systematic approach is necessary to determine the efficacy of a potential LSD1 inhibitor. The following workflow outlines the key experimental stages.

Caption: Experimental workflow for LSD1 inhibitor evaluation.

Protocol: In Vitro LSD1 Biochemical Assay (HTRF)

This assay quantifies the enzymatic activity of LSD1 and the potency of inhibitors using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

-

Recombinant human LSD1 enzyme

-

Biotinylated H3K4me2 peptide substrate

-

Europium cryptate-labeled anti-H3K4me0 antibody

-

XL665-conjugated streptavidin

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% BSA)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the LSD1 enzyme, followed by the test compound or vehicle control.

-

Initiate the reaction by adding the biotinylated H3K4me2 peptide substrate.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

Stop the reaction by adding the detection mixture containing the europium-labeled antibody and XL665-streptavidin.

-

Incubate for 1 hour at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

-

Calculate the HTRF ratio and plot the dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Target Engagement (Western Blot for H3K4me2)

This protocol determines if the compound inhibits LSD1 within a cellular context by measuring the levels of its substrate, H3K4me2.

Materials:

-

Cancer cell line (e.g., THP-1, a human acute monocytic leukemia cell line)

-

This compound

-

Cell lysis buffer

-

Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Standard Western blot equipment

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 24-48 hours.

-

Harvest the cells and perform histone extraction or whole-cell lysis.

-

Determine protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody to normalize for protein loading.

-

Quantify the band intensities to determine the change in H3K4me2 levels.

Conclusion

This compound is a commercially available and synthetically accessible compound. Its structural similarity to known LSD1 inhibitors, such as 4-(pyrrolidin-3-yl)benzonitrile, makes it a compelling candidate for investigation in the field of epigenetics and cancer therapy. The provided experimental protocols offer a robust framework for its synthesis and for the thorough evaluation of its potential as a novel therapeutic agent. Researchers in drug discovery and related fields can utilize this guide to facilitate their exploration of this and similar chemical scaffolds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(1-PYRROLIDINYL)BENZONITRILE | 10282-30-1 [chemicalbook.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Pyrrolidin-1-YL)benzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-yl)benzonitrile and its derivatives represent a significant class of compounds in medicinal chemistry and drug discovery. The incorporation of the pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, into the benzonitrile scaffold imparts unique physicochemical properties that can enhance biological activity and pharmacokinetic profiles.[1][2] This structural motif is found in a variety of biologically active molecules, including selective androgen receptor modulators (SARMs) and inhibitors of lysine-specific demethylase 1 (LSD1), highlighting its therapeutic potential.[3][4]

These application notes provide a comprehensive overview of the synthesis, applications, and biological significance of this compound derivatives. Detailed experimental protocols for common synthetic routes are provided, along with quantitative data to facilitate reproducibility and optimization.

Applications

The diverse biological activities of this compound derivatives make them valuable tools in various research areas:

-

Oncology: As inhibitors of Lysine-Specific Demethylase 1 (LSD1), these derivatives have shown promise in cancer therapy. LSD1 is an enzyme that plays a crucial role in regulating gene expression and is often overexpressed in various cancers.[4] By inhibiting LSD1, these compounds can induce the re-expression of tumor suppressor genes, leading to anti-proliferative effects.

-

Endocrinology: Certain derivatives of this compound have been identified as potent and selective androgen receptor modulators (SARMs).[3][5] SARMs offer a promising therapeutic strategy for conditions such as muscle wasting, osteoporosis, and andropause, with the potential for fewer side effects compared to traditional androgen therapies.[6][7][8]

-

Drug Discovery and Medicinal Chemistry: The this compound scaffold serves as a versatile building block for the development of novel therapeutic agents targeting a range of biological targets. Its favorable properties, such as improved solubility and metabolic stability, make it an attractive starting point for lead optimization campaigns.[2][3]

Experimental Protocols

The synthesis of this compound derivatives can be achieved through several established synthetic routes. The two most common and effective methods are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of this compound from 4-fluorobenzonitrile and pyrrolidine. The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack by the amine.

Materials:

-

4-Fluorobenzonitrile

-

Pyrrolidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-fluorobenzonitrile (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired this compound.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol utilizes a palladium-catalyzed cross-coupling reaction between an aryl halide (4-bromobenzonitrile) and pyrrolidine. This method is particularly useful for less reactive aryl halides.

Materials:

-

4-Bromobenzonitrile

-

Pyrrolidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and Schlenk line for inert atmosphere techniques

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzonitrile (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

-

Add sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe, followed by the addition of pyrrolidine (1.2 eq).

-

Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and the biological activity of some of its derivatives.

| Synthesis Method | Starting Materials | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Nucleophilic Aromatic Substitution | 4-Fluorobenzonitrile, Pyrrolidine | K₂CO₃ | DMSO | 120 | 12-24 | 75-90 |

| Buchwald-Hartwig Amination | 4-Bromobenzonitrile, Pyrrolidine | Pd₂(dba)₃/XPhos, NaOtBu | Toluene | 100 | 8-16 | 80-95 |

| Compound Derivative | Target | Activity (IC₅₀/EC₅₀) | Reference |

| (2S,3S)-2,3-dimethyl-3-hydroxypyrrolidine derivative | Androgen Receptor | EC₅₀ = 1.5 nM | [3] |

| 4-(Pyrrolidin-3-yl)benzonitrile derivative (21g) | LSD1 | IC₅₀ = 57 nM | [4] |

| 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative (2a) | Androgen Receptor | IC₅₀ = 11 nM | [5] |

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Synthetic routes to this compound.

Signaling Pathway: LSD1 Inhibition

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-(Pyrrolidin-1-YL)benzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 4-(Pyrrolidin-1-YL)benzonitrile derivatives, focusing on their applications as Lysine-Specific Demethylase 1 (LSD1) inhibitors and Selective Androgen Receptor Modulators (SARMs). Detailed protocols for key biological assays and synthesis are provided to facilitate research and development in oncology and muscle-wasting disorders.

I. Application as Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers, including acute myeloid leukemia (AML).[1][2] Inhibition of LSD1 in AML cells leads to an increase in histone H3 lysine 4 di- and tri-methylation (H3K4me2/3) at the promoter regions of myeloid differentiation genes, such as CD86 and CD11b. This epigenetic modification results in the up-regulation of these genes, inducing cellular differentiation and inhibiting leukemic cell proliferation.[3]

Quantitative Data

| Compound ID | Target | Assay Type | Kd (nM) | IC50 (nM) | Cellular Biomarker Modulation (THP-1 cells) | Reference |

| 21g | LSD1 | Biochemical | 22 | 57 | Increased CD86 expression | [1][2] |

Signaling Pathway

The inhibition of LSD1 by 4-(pyrrolidin-3-yl)benzonitrile derivatives reactivates silenced myeloid differentiation genes.

Caption: LSD1 Inhibition Pathway in AML.

Experimental Protocols

This protocol is a general representation based on the 1,3-dipolar cycloaddition method described for similar compounds.[4]

Caption: Synthetic Workflow for LSD1 Inhibitors.

1. 1,3-Dipolar Cycloaddition:

-

To a solution of a trans-stilbene precursor in an appropriate solvent (e.g., DMF), add trimethylamine oxide.

-

Cool the reaction mixture to 0°C and add an excess of lithium diisopropylamide (LDA) dropwise.

-

Stir the reaction at 0°C for 1 hour.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting N-methyl pyrrolidine product by column chromatography.

2. N-Deprotection:

-

Dissolve the N-methyl pyrrolidine in tetrahydrofuran (THF).

-

Add 1-chloroethyl chloroformate and reflux the mixture for 1 hour.

-

Remove the solvent under reduced pressure.

-

Add methanol and reflux for another hour.

-

Concentrate the mixture and purify the resulting secondary amine.

3. Amide Coupling:

-

To a solution of the deprotected pyrrolidine, the desired carboxylic acid, and a coupling agent (e.g., COMU) in DMF, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature for 1 hour.

4. Boc-Deprotection:

-

To the reaction mixture from the previous step, add a solution of 4 M HCl in dioxane.

-

Stir for 1-2 hours at room temperature.

-

Concentrate the mixture and purify the final 4-(pyrrolidin-3-yl)benzonitrile derivative by preparative HPLC.

This protocol is based on a typical Homogeneous Time-Resolved Fluorescence (HTRF) assay format.

-

Reagent Preparation:

-

Prepare a serial dilution of the 4-(pyrrolidin-3-yl)benzonitrile test compound in assay buffer.

-

Prepare a solution of recombinant human LSD1 enzyme in assay buffer.

-

Prepare a solution of biotinylated histone H3 peptide substrate (e.g., H3K4me1 or H3K4me2) and flavin adenine dinucleotide (FAD) in assay buffer.

-

Prepare the HTRF detection reagents (e.g., europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665) in detection buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the test compound solution.

-

Add the LSD1 enzyme solution and incubate for 15 minutes at room temperature.

-

Initiate the demethylation reaction by adding the peptide substrate/FAD solution.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding the HTRF detection reagents.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (E665/E620 * 10,000).

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

This protocol describes the measurement of CD86 surface expression on THP-1 cells following treatment with an LSD1 inhibitor.[5]

-

Cell Culture and Treatment:

-

Culture THP-1 human acute myeloid leukemia cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

-

Seed the cells in a 24-well plate at a suitable density.

-

Treat the cells with various concentrations of the 4-(pyrrolidin-3-yl)benzonitrile derivative or vehicle control (DMSO) for 24-48 hours.

-

-

Antibody Staining:

-

Harvest the cells and wash with ice-cold PBS containing 2% FBS (FACS buffer).

-

Resuspend the cells in FACS buffer.

-

Add a fluorescently labeled anti-human CD86 antibody (e.g., PE-conjugated) and incubate for 30 minutes on ice in the dark.

-

As a control, stain a separate aliquot of cells with a corresponding isotype control antibody.

-

-

Flow Cytometry Analysis:

-

Wash the cells twice with FACS buffer to remove unbound antibody.

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000).

-

-

Data Analysis:

-

Gate on the live cell population based on forward and side scatter profiles.

-

Analyze the fluorescence intensity of the CD86 staining compared to the isotype control to determine the percentage of CD86-positive cells and the mean fluorescence intensity (MFI).

-

II. Application as Selective Androgen Receptor Modulators (SARMs)

Certain this compound derivatives have been developed as non-steroidal Selective Androgen Receptor Modulators (SARMs).[6] These compounds exhibit tissue-selective anabolic effects, promoting muscle and bone growth with reduced androgenic effects on tissues like the prostate. This makes them promising candidates for treating muscle wasting diseases, osteoporosis, and andropause.[6]

Quantitative Data

| Compound ID | Target | In Vivo Model | Anabolic Effect | Androgenic Effect | Reference |

| 1c | Androgen Receptor | Castrated male rats | Significant increase in levator ani muscle weight | No significant increase in prostate weight | [6] |

| 2f | Androgen Receptor | Castrated male rats | Ideal SARM profile in Hershberger assay | Favorable separation of anabolic and androgenic activities | [7] |

Signaling Pathway

SARMs based on the this compound scaffold activate the androgen receptor, leading to anabolic effects in muscle tissue.

Caption: SARM Signaling Pathway in Muscle.

Experimental Protocols

The synthesis of these derivatives often involves the modification of the pyrrolidine ring and the benzonitrile moiety to optimize potency and pharmacokinetic properties. A general synthetic approach is outlined.

Caption: General Synthetic Workflow for SARMs.

1. Starting Material Synthesis:

-

Synthesize the desired substituted pyrrolidine ring (e.g., (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine) using appropriate chiral synthesis methods.

2. Nucleophilic Aromatic Substitution:

-

React the synthesized pyrrolidine with a substituted fluorobenzonitrile (e.g., 2-trifluoromethyl-4-fluorobenzonitrile) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMSO or DMF).

-

Heat the reaction mixture to drive the substitution reaction.

-

After completion, cool the reaction, add water, and extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure.

3. Purification:

-

Purify the crude product by column chromatography to obtain the final this compound SARM derivative.